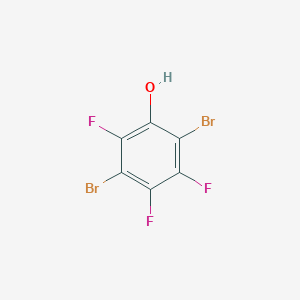

2,5-Dibromo-3,4,6-trifluorophenol

Description

Overview of Halogenated Aromatic Compounds in Contemporary Chemical Research

Halogenated aromatic compounds are a cornerstone of modern chemical research, finding extensive use as synthetic intermediates, functional materials, and biologically active molecules. sigmaaldrich.com The introduction of halogen atoms onto an aromatic ring can profoundly alter its electronic properties, reactivity, and steric profile. These modifications are leveraged in the synthesis of pharmaceuticals, agrochemicals, and advanced polymers. science-revision.co.uk Research in this area is dynamic, with ongoing efforts to develop novel and efficient methods for the synthesis of complex halogenated aromatics with precise control over the substitution pattern. nih.govlibretexts.org The study of these compounds also extends to environmental science, where the fate and impact of persistent halogenated pollutants are of significant concern. rsc.orgosti.gov

The Distinctive Role of Fluorine and Bromine Substituents in Phenolic Architectures

The presence of both fluorine and bromine on a phenolic ring imparts a unique combination of properties. Fluorine, being the most electronegative element, exerts a strong electron-withdrawing inductive effect, which can significantly increase the acidity of the phenolic proton. byjus.com Its small size allows for its introduction into sterically hindered positions. Bromine, while also electronegative, is larger and more polarizable than fluorine. researchgate.net This influences its own reactivity and the intermolecular interactions of the molecule. The carbon-bromine bond is also a key functional group for further synthetic transformations, such as cross-coupling reactions, making brominated phenols valuable building blocks. nih.gov The combination of these halogens on a single phenolic scaffold creates a molecule with a complex interplay of electronic and steric effects, offering a unique platform for chemical exploration.

Rationale for Academic Investigation of 2,5-Dibromo-3,4,6-trifluorophenol and Related Congeners

The academic investigation of a highly substituted molecule like this compound is driven by several factors. Firstly, as a pentasubstituted phenol (B47542), it represents a significant synthetic challenge. Developing methodologies to create such complex and precisely substituted aromatic compounds is a fundamental goal in organic chemistry. nih.gov Secondly, the dense arrangement of five halogen atoms on the phenol ring is expected to result in unique physicochemical properties, including high lipophilicity, altered acidity, and specific intermolecular interactions. Understanding these properties contributes to the broader knowledge of structure-property relationships in organic molecules. Furthermore, such compounds can serve as specialized precursors for the synthesis of advanced materials, such as fire-retardant polymers or liquid crystals, where the high halogen content can be advantageous. google.com

Scope and Objectives of Advanced Research on Highly Substituted Phenols

Advanced research on highly substituted phenols encompasses a range of objectives. A primary goal is the development of versatile and efficient synthetic strategies that allow for the controlled introduction of multiple different substituents onto the phenolic ring. nih.gov This includes exploring novel catalytic systems and reaction pathways. Another key objective is the detailed characterization of the physical and chemical properties of these complex molecules, including their reactivity, acidity, and spectroscopic signatures. nih.gov Furthermore, a significant area of research is focused on the application of these compounds as building blocks for functional materials, polymers, and biologically active molecules. The ultimate aim is to leverage the unique properties conferred by the high degree of substitution to create novel substances with tailored functionalities. google.com

Interactive Data Tables

Below are data tables for this compound and related compounds for comparative purposes.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 5510-39-4 |

| Molecular Formula | C₆HBr₂F₃O |

| Molecular Weight | 305.87 g/mol |

| Melting Point | Data not found in public domain |

| Boiling Point | Data not found in public domain |

Table 2: Physicochemical Properties of Related Trifluorophenols

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| 2,3,4-Trifluorophenol | 2822-41-5 | C₆H₃F₃O | 148.08 | 30-34 | 69 (43 mmHg) |

| 2,4,5-Trifluorophenol | 2268-16-8 | C₆H₃F₃O | 148.08 | Data not found | Data not found |

| 2,4,6-Trifluorophenol (B1297822) | 2268-17-9 | C₆H₃F₃O | 148.08 | Data not found | Data not found |

| 3,4,5-Trifluorophenol | 99627-05-1 | C₆H₃F₃O | 148.08 | 52-55 | Data not found |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,5-dibromo-3,4,6-trifluorophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6HBr2F3O/c7-1-3(9)4(10)2(8)6(12)5(1)11/h12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSDBPLLKPZOQSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=C(C(=C1Br)F)F)Br)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6HBr2F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70378824 | |

| Record name | 2,5-dibromo-3,4,6-trifluorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70378824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.87 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5510-39-4 | |

| Record name | 2,5-dibromo-3,4,6-trifluorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70378824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Spectroscopic Characterization in Research: Advanced Analytical Approaches for 2,5 Dibromo 3,4,6 Trifluorophenol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation and Mechanistic Studies

NMR spectroscopy is a cornerstone technique for the structural analysis of 2,5-Dibromo-3,4,6-trifluorophenol and its derivatives, providing detailed information about the chemical environment of magnetically active nuclei.

Proton Nuclear Magnetic Resonance (¹H NMR) Investigations of Reaction Mixtures and Products

¹H NMR spectroscopy is a powerful tool for monitoring the progress of reactions involving phenols and for characterizing the resulting products. nih.govnih.govacs.org In the context of this compound, the hydroxyl proton (-OH) is of particular interest. The chemical shift of this proton is highly sensitive to its electronic environment and hydrogen bonding interactions. acs.orgoup.com In aprotic solvents, the hydroxyl proton resonance can be observed, and its position can provide insights into intermolecular and intramolecular hydrogen bonding. nih.gov For instance, studies on substituted phenols have demonstrated that the chemical shifts of hydroxyl protons can be correlated with substituent electronic effects. oup.com

During a chemical reaction, the disappearance of the reactant's ¹H NMR signals and the appearance of new signals corresponding to the products can be tracked over time to determine reaction kinetics. nih.gov For complex mixtures, quantification of different species can be achieved by integrating the respective ¹H NMR signals. nih.gov However, the broadness of phenol (B47542) -OH signals, often due to chemical exchange, can sometimes complicate spectral interpretation. nih.gov

Interactive Data Table: Representative ¹H NMR Data for Halogenated Phenols and Related Compounds

| Compound | Solvent | Chemical Shift (ppm) | Multiplicity | Notes | Reference |

| 2,3,4-Trifluorophenol | CDCl₃ | 6.827, 6.720, 5.62 | --- | Aromatic and hydroxyl protons. | chemicalbook.com |

| 2,5-Dibromothiophene (B18171) | CDCl₃ | 6.826 | s | Aromatic protons. | chemicalbook.com |

| Quercetin (a polyphenol) | CD₃CN | 12.05, 8.29, 7.11 | s | Distinct -OH signals due to varying hydrogen bonding. | nih.gov |

Fluorine Nuclear Magnetic Resonance (¹⁹F NMR) for Fluorinated Aromatic Systems

Given the trifluorinated nature of this compound, ¹⁹F NMR spectroscopy is an exceptionally informative technique. nih.govthermofisher.com The ¹⁹F nucleus has a spin of ½ and 100% natural abundance, making it highly sensitive for NMR studies. nih.gov The chemical shifts of fluorine atoms are very sensitive to their local electronic environment, providing a detailed fingerprint of the fluorination pattern on the aromatic ring. nih.govresearchgate.net

In studies of polyfluorinated aromatic compounds, ¹⁹F NMR is crucial for:

Structural Assignment: The number of signals, their chemical shifts, and their coupling patterns (both ¹⁹F-¹⁹F and ¹⁹F-¹H) allow for unambiguous determination of the substitution pattern on the aromatic ring. nih.govresearchgate.net

Mechanistic Insights: Changes in the ¹⁹F NMR spectrum during a reaction can reveal the fate of the fluorine substituents, indicating whether they are displaced or remain on the aromatic ring.

Purity Assessment: ¹⁹F NMR can be used to detect and quantify fluorinated impurities in a sample. scholaris.ca

Computational methods, such as Density Functional Theory (DFT), are increasingly used to predict ¹⁹F NMR chemical shifts, which can then be compared with experimental data to confirm structural assignments. nih.govresearchgate.net

Interactive Data Table: Key Features of ¹⁹F NMR for Fluorinated Aromatics

| Feature | Significance | Example Application | Reference |

| Wide Chemical Shift Range | High resolution and sensitivity to subtle structural changes. | Distinguishing between isomers of fluorinated compounds. | thermofisher.com |

| ¹⁹F-¹⁹F and ¹⁹F-¹H Coupling | Provides information on the connectivity of atoms. | Elucidating the structure of multifluorinated molecules. | researchgate.net |

| High Sensitivity | Allows for the analysis of low-concentration samples. | Environmental monitoring of fluorinated pollutants. | scholaris.ca |

Ultraviolet-Visible (UV-Vis) Spectroscopy in Kinetic and Mechanistic Studies

UV-Vis spectroscopy is a valuable technique for studying the kinetics and mechanisms of reactions involving phenolic compounds, including their degradation and transformation. rsc.orgglobethesis.com Phenols and their derivatives typically exhibit characteristic absorption bands in the UV region of the electromagnetic spectrum. researchgate.net

Key applications of UV-Vis spectroscopy in this context include:

Monitoring Reaction Rates: The change in absorbance at a specific wavelength corresponding to the reactant or a product can be monitored over time to determine the reaction kinetics. rsc.orgglobethesis.com For example, the degradation of halogenated phenols in advanced oxidation processes has been successfully followed using UV-Vis spectroscopy. rsc.orgglobethesis.com

Detecting Intermediates: The appearance and subsequent decay of new absorption bands can indicate the formation of transient intermediates during a reaction. researchgate.net

Investigating Reaction Mechanisms: By studying how the reaction rate changes under different conditions (e.g., pH, concentration of reactants), insights into the reaction mechanism can be obtained. rsc.org For instance, differences in the degradation rates of para-, ortho-, and meta-substituted halophenols have been elucidated using UV-Vis spectroscopy. rsc.orgglobethesis.com

Interactive Data Table: UV-Vis Absorption Maxima for Phenol and Related Compounds

| Compound | Solvent | λmax (nm) | Notes | Reference |

| Phenol | --- | 270 | Characteristic absorption of the phenolic chromophore. | researchgate.net |

| Quercetin | Ethanol | 230, 256, 377 | Multiple bands due to extended conjugation. | researchgate.net |

| Phenol Red (indicator) | Sucrose matrix | Varies with crystallinity | Used as a probe for physical state. | researchgate.net |

Mass Spectrometry (MS) for Reaction Product Identification and Intermediate Detection

Mass spectrometry is an indispensable tool for identifying the products and intermediates of reactions involving this compound. purdue.eduresearchgate.net MS provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weights and elemental compositions.

Specific applications of MS in this area include:

Product Identification: By analyzing the mass spectrum of a reaction mixture, the molecular weights of the products can be determined. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br are present in nearly a 1:1 ratio) would be particularly useful in identifying bromine-containing products. purdue.edu

Intermediate Detection: Electrospray ionization mass spectrometry (ESI-MS) is particularly well-suited for detecting charged intermediates in solution. nih.govmdpi.com By carefully analyzing the mass spectra of a reaction in progress, low-abundance, short-lived intermediates can be identified, providing direct evidence for a proposed reaction mechanism. nih.gov

Fragmentation Analysis: Tandem mass spectrometry (MS/MS) can be used to fragment ions of interest. The resulting fragmentation pattern provides structural information that can help to distinguish between isomers and confirm the identity of a compound. mdpi.com

Interactive Data Table: Mass Spectrometry Data for Halogenated Phenols and Related Compounds

| Compound | Ionization Method | m/z | Notes | Reference |

| 2,4,6-Tribromophenol (B41969) | Electron Ionization | 330.8 (M+) | Molecular ion peak. | nist.gov |

| Phenol | APCI | 95, 77, 59 | Parent peak and fragment ions. | mdpi.com |

| β-caryophyllene ozonolysis products | ESI | 251, 305, 307 | Detection of carboxylates and hydroperoxides. | mdpi.com |

Electron Paramagnetic Resonance (EPR) Spectroscopy in Radical Intermediate Characterization

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique specifically designed to detect and characterize species with unpaired electrons, such as free radicals. researchgate.netnih.gov In the context of reactions involving phenols, EPR can be used to study the formation and structure of phenoxyl radicals. nih.gov

Key insights from EPR spectroscopy include:

Detection of Radical Intermediates: The generation of radical species during a reaction can be directly observed by the appearance of an EPR signal. researchgate.net

Structural Information: The g-factor and hyperfine coupling constants obtained from an EPR spectrum provide information about the electronic structure of the radical and the distribution of the unpaired electron. nih.gov This can help to identify the specific radical species formed.

Kinetic Studies: The intensity of the EPR signal is proportional to the concentration of the radical species, allowing for kinetic studies of radical formation and decay. researchgate.net

For this compound, oxidation or other radical-initiating reactions could lead to the formation of a corresponding phenoxyl radical. EPR spectroscopy would be the primary technique for the direct detection and characterization of such an intermediate. nih.gov

Interactive Data Table: EPR Spectroscopy in Radical Analysis

| Feature | Information Gained | Relevance to Halogenated Phenols | Reference |

| g-factor | Electronic environment of the unpaired electron. | Characterizing the specific phenoxyl radical formed. | nih.gov |

| Hyperfine Coupling | Interaction of the unpaired electron with nearby magnetic nuclei. | Determining the distribution of the unpaired electron on the aromatic ring. | nih.gov |

| Signal Intensity | Concentration of the radical species. | Studying the kinetics of radical formation and decay. | researchgate.net |

Vibrational Spectroscopy (Infrared, Raman) for Molecular Structure and Bonding Analyses

Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. nih.govwallonie.be These techniques provide a molecular fingerprint that is highly specific to the compound's structure and bonding. researchgate.net

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. nih.gov For this compound, characteristic IR absorption bands would be expected for the O-H stretching of the hydroxyl group, C-O stretching, C-F stretching, C-Br stretching, and various aromatic C-C and C-H vibrations. nist.gov Changes in the position and shape of the O-H stretching band can provide information about hydrogen bonding.

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. wallonie.bechemicalbook.com It is particularly useful for studying non-polar bonds and symmetric vibrations. For halogenated phenols, Raman spectroscopy can provide valuable information about the vibrations of the aromatic ring and the carbon-halogen bonds. wallonie.beresearchgate.net Fourier-transform Raman (FT-Raman) spectroscopy can be advantageous in reducing fluorescence interference. wallonie.be

Interactive Data Table: Characteristic Vibrational Frequencies for Phenolic and Halogenated Compounds

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Technique | Notes | Reference |

| O-H Stretch | 3200-3600 | IR | Broad band, sensitive to hydrogen bonding. | nist.gov |

| Aromatic C=C Stretch | 1400-1600 | IR, Raman | Strong bands characteristic of the aromatic ring. | wallonie.beresearchgate.net |

| C-F Stretch | 1000-1400 | IR | Strong absorption. | --- |

| C-Br Stretch | 500-600 | IR | --- | --- |

Theoretical and Computational Studies on 2,5 Dibromo 3,4,6 Trifluorophenol Systems

Quantum Mechanical (QM) Calculations of Electronic Structure and Reactivity

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the behavior of its electrons. These methods solve approximations of the Schrödinger equation to provide detailed information about molecular geometry, energy, and electronic distribution.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of many-body systems. It has proven to be a reliable tool for analyzing reaction mechanisms, such as those involving halogenated phenols. For a molecule like 2,5-Dibromo-3,4,6-trifluorophenol, DFT can be employed to map out potential reaction pathways, for instance, in degradation or further substitution reactions.

By calculating the energies of reactants, intermediates, transition states, and products, a comprehensive energy profile for a proposed reaction can be constructed. For example, in the study of dehalogenation of aromatic compounds, which is a critical environmental degradation pathway, DFT calculations can elucidate the feasibility of different mechanisms. acs.orgresearchgate.net For brominated aromatics, nucleophilic addition has been suggested as a predominant mechanism. acs.org DFT calculations on a hypothetical reaction of this compound, such as reductive debromination, would involve optimizing the geometries of the starting phenol (B47542), the attacking species (e.g., a hydride ion), any reaction intermediates, and the final product, as well as the transition states connecting them.

Table 1: Illustrative DFT-Calculated Energies for a Hypothetical Reaction Pathway

| Species | Method/Basis Set | Solvation Model | Calculated Energy (Hartree) | Relative Energy (kcal/mol) |

| This compound | B3LYP/6-311+G(d,p) | PCM (Water) | -Value | 0.0 |

| Transition State 1 (Debromination) | B3LYP/6-311+G(d,p) | PCM (Water) | -Value | +25.4 |

| Intermediate | B3LYP/6-311+G(d,p) | PCM (Water) | -Value | +5.2 |

| Transition State 2 | B3LYP/6-311+G(d,p) | PCM (Water) | -Value | +15.8 |

| Product (Monobromo-trifluorophenol) | B3LYP/6-311+G(d,p) | PCM (Water) | -Value | -10.7 |

| Note: The energy values are hypothetical and for illustrative purposes only, demonstrating the type of data generated from DFT calculations. |

A critical aspect of reaction pathway analysis is the characterization of transition states, which are the energy maxima along the reaction coordinate. Identifying the structure and energy of a transition state allows for the calculation of the activation energy, a key determinant of the reaction rate. For halogenation or dehalogenation of this compound, DFT can be used to locate these transient structures.

Computational studies on related halogenated phenols have shown that the mechanism of dehalogenation can vary. For many chlorinated and brominated aromatics, a stepwise mechanism involving an anionic intermediate is often favored. acs.org In contrast, for some fluorinated aromatics, a concerted substitution mechanism might be preferred. acs.org In the context of this compound, one could investigate the transition states for both bromine and fluorine removal to predict which halogen is more labile under specific reaction conditions. The transition state is characterized computationally by having exactly one imaginary vibrational frequency, corresponding to the motion along the reaction coordinate.

Molecular Dynamics (MD) Simulations of Intermolecular Interactions and Binding Pockets

While QM methods are excellent for studying individual molecules or small reaction systems, Molecular Dynamics (MD) simulations are employed to study the behavior of larger systems over time, such as a solute molecule in a solvent or bound to a protein. MD simulations use classical mechanics to model the movements of atoms and molecules.

For this compound, MD simulations could be used to understand its solvation properties in different media or its potential to interact with biological macromolecules, such as enzymes. For instance, simulations could reveal how water molecules arrange around the phenol and the nature of hydrogen bonding with the hydroxyl group and fluorine atoms. nih.gov If this compound were being investigated as a potential enzyme inhibitor, MD simulations could be used to model its entry and binding within the enzyme's active site. nih.gov These simulations provide insights into the stability of the binding, the key intermolecular interactions (e.g., hydrogen bonds, halogen bonds, hydrophobic interactions), and any conformational changes in the protein upon binding. nih.gov

Computational Prediction of Spectroscopic Parameters

Computational methods can predict various spectroscopic properties, which is invaluable for identifying and characterizing new compounds. For this compound, predicting its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra would be particularly useful.

DFT calculations can provide reliable predictions of ¹³C and ¹H chemical shifts. acs.orggithub.io By calculating the magnetic shielding tensors for each nucleus in the molecule, one can predict the NMR spectrum. numberanalytics.com This is often done for a set of possible isomers, and comparison with experimental spectra can confirm the correct structure. For fluorinated aromatic compounds, predicting ¹⁹F NMR shifts is also a powerful tool for structural assignment. nih.gov

Similarly, vibrational frequencies can be calculated to predict the IR spectrum. nih.gov The calculated frequencies for the O-H stretch, C-F stretches, and C-Br stretches would provide a theoretical fingerprint of the molecule, aiding in its experimental identification.

Table 2: Hypothetical Predicted Spectroscopic Data for this compound

| Parameter | Computational Method | Predicted Value |

| ¹H NMR Chemical Shift (OH) | GIAO-DFT/B3LYP | Value ppm |

| ¹³C NMR Chemical Shifts | GIAO-DFT/B3LYP | C1: Value, C2: Value, C3: Value, ... ppm |

| ¹⁹F NMR Chemical Shifts | GIAO-DFT/B3LYP | F3: Value, F4: Value, F6: Value ppm |

| IR Frequencies (cm⁻¹) | DFT/B3LYP | ν(O-H): ~3600, ν(C-F): ~1100-1300, ν(C-Br): ~500-600 |

| Note: The values are illustrative and represent the type of data that would be generated. |

Electronic Properties and Their Correlation with Reactivity (e.g., Electrostatic Potential Surfaces)

The electronic properties of a molecule are directly linked to its reactivity. DFT calculations can be used to compute various electronic descriptors and generate visual maps that help in understanding this relationship. One of the most insightful tools is the molecular electrostatic potential (ESP) surface.

The ESP map illustrates the charge distribution on the surface of a molecule, indicating regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). researchgate.net For this compound, an ESP map would likely show a negative potential (typically colored red) around the oxygen atom of the hydroxyl group and the fluorine atoms, indicating their nucleophilic character. Conversely, the hydrogen of the hydroxyl group would exhibit a positive potential (typically colored blue), highlighting its acidic nature. The regions around the bromine atoms might exhibit a positive region known as a "sigma-hole," which can participate in halogen bonding. researchgate.net These maps are invaluable for predicting how the molecule will interact with other reagents, for instance, where an electrophile or a nucleophile would preferentially attack. walisongo.ac.id

Applications and Advanced Materials Science Potential of 2,5 Dibromo 3,4,6 Trifluorophenol Derivatives

Role as Chemical Building Blocks in Advanced Organic Synthesis

Organic building blocks are functionalized molecules that serve as the fundamental components for the bottom-up assembly of more complex molecular architectures. Halogenated compounds, in particular, are prized precursors in organic and pharmaceutical synthesis. Organobromine compounds are especially favored for their utility in a variety of homo- and cross-coupling reactions. rsc.org

2,5-Dibromo-3,4,6-trifluorophenol exemplifies a versatile building block. Its structure contains several reactive sites: two bromine atoms, three fluorine atoms, and a phenolic hydroxyl group. This multi-functionality allows for a wide range of chemical transformations, enabling chemists to construct intricate molecules. The presence of both bromo and fluoro groups offers opportunities for selective, stepwise reactions, a crucial aspect of modern synthetic strategy. For instance, the carbon-bromine bonds can be targeted for cross-coupling reactions while the highly stable carbon-fluorine bonds remain intact, a technique used to build complex fluorinated molecules. This approach is foundational in medicinal chemistry and materials science for creating novel structures with specific electronic or biological properties. organic-chemistry.orgnih.gov

Precursors for Functional Organic Materials

The specific arrangement of electron-withdrawing fluorine atoms and reactive bromine atoms on the phenol (B47542) ring makes this compound an excellent precursor for a new generation of functional organic materials. By chemically modifying this core structure, researchers can develop polymers and small molecules with properties designed for specific high-performance applications.

Integration into Polymer Architectures (e.g., Polythiophenes, PEDOT-like structures)

Derivatives of halogenated phenols are instrumental in synthesizing conjugated polymers, which form the backbone of many advanced electronic materials. Polythiophenes (PTs) and their derivatives, such as Poly(3,4-ethylenedioxythiophene) (PEDOT), are among the most studied classes of conductive polymers. wikipedia.org The synthesis of these polymers often relies on the polymerization of halogenated thiophene (B33073) monomers.

Specifically, 2,5-dibromothiophene (B18171) derivatives are key starting materials for creating polythiophenes. researchgate.net These dibrominated monomers can undergo various metal-catalyzed cross-coupling reactions to form the polymer chain. cmu.edu For instance, methods like the McCullough method utilize the regioselective metalation of 2-bromo-3-alkylthiophenes, followed by nickel-catalyzed coupling, to produce highly regioregular, head-to-tail (HT) coupled poly(3-alkylthiophenes). cmu.edu This high degree of structural order is crucial for maximizing the electronic performance of the resulting polymer.

Furthermore, a direct route to polybromothiophene has been developed through the electrooxidative polymerization of 3-bromo-4-dodecylthiophene, creating a reactive polymer precursor that can be further functionalized. jst.go.jp In the context of PEDOT-like structures, research has shown that 2,5-dibromo-3,4-ethylenedioxythiophene (DBEDOT) can be polymerized to yield PEDOT, a highly successful conducting polymer known for its transparency and stability. ossila.comnih.gov

Table 1: Polymerization Methods Using Dibromo-Thiophene Precursors

| Polymerization Method | Dibromo Precursor Example | Catalyst/Initiator | Key Feature | Reference |

|---|---|---|---|---|

| Kumada Cross-Coupling | 2,5-Diiodo-3-alkylthiophene | Ni(dppp)Cl2 | One of the earliest methods for polyalkylthiophenes. | cmu.edu |

| McCullough Method | 2-Bromo-3-alkylthiophene | Ni(dppp)Cl2 | Produces highly regioregular (~100% HT) polymers. | cmu.edu |

| Yamamoto Polycondensation | Dibrominated thiophene derivatives | Ni(cod)2 | Dehalogenative polycondensation, can lead to regiorandom polymers. | mdpi.com |

| Stille Coupling | Dibrominated thiophenes | Palladium-based | Couples dibromo monomers with distannylthiophene derivatives. | rsc.org |

| Solid-State Polymerization | 2,5-dibromo-3,4-ethylenedioxythiophene (DBEDOT) | Heat | Polymerization occurs in the solid state, avoiding solvents. | researchgate.net |

Development of Organic Semiconductors and Optoelectronic Materials

The conjugated backbones of polymers derived from precursors like this compound are responsible for their interesting electronic and optical properties. When these polymers are oxidized (doped), they become electrically conductive due to the delocalization of electrons along the polymer chain. wikipedia.org This property is the foundation of their use as organic semiconductors.

Semiconducting polymers have garnered significant attention for their potential in low-cost, flexible, and large-area electronic devices such as organic field-effect transistors (OFETs) and polymer solar cells (PSCs). ntu.edu.tw The ability to tune the material's properties—such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels—by carefully selecting the donor and acceptor units in the polymer is a key advantage. tandfonline.com For example, introducing an electron-deficient carbonyl group into a polythiophene derivative can lower the HOMO energy level and shift light absorption to longer wavelengths (a red shift). rsc.org

Research into poly[(3-alkylthio)thiophene]s, synthesized from 2,5-dibromo-(3-alkylthio)thiophene, has shown that the introduction of sulfur atoms in the side chains can beneficially impact molecular conformation, packing, and charge transport. ntu.edu.tw These polymers exhibit broad light absorption and strong intermolecular interactions, which are desirable for optoelectronic applications. ntu.edu.tw Similarly, copolymers based on thiophene and isoindigo units have been synthesized and shown to be low-band-gap polymers that absorb light over a wide range of the solar spectrum, making them suitable for organic solar cells. mdpi.com

Table 2: Optoelectronic Properties of Thiophene-Based Polymers

| Polymer Type | Key Structural Feature | Absorption Max (λmax) | Band Gap (Eg) | Potential Application | Reference |

|---|---|---|---|---|---|

| Poly[3-(hexylthio)thiophene] (P3HTT) | Alkylthio side chain | 515 nm (solution) | ~1.7 eV | Organic Field-Effect Transistors (OFETs) | ntu.edu.tw |

| Poly[3-(decylthio)thiophene] (P3DTT) | Longer alkylthio side chain | 516 nm (solution) | ~1.7 eV | OFETs | ntu.edu.tw |

| Hyperbranched Thiophene/Triphenylamine Polymer | Hyperbranched D-A structure | 470 nm (film) | 2.12 eV | Polymer Light-Emitting Diodes (PLEDs), Optical Limiting | tandfonline.com |

| Benzodithiophene-Isoindigo Copolymer | BDT donor, Isoindigo acceptor | >760 nm (film) | ~1.5 eV | Organic Solar Cells (OSCs) | mdpi.com |

Advanced Synthetic Methodologies Utilizing Halogenated Phenols for Complex Molecular Architectures

The synthesis of complex molecules from halogenated phenols often requires advanced methodologies that offer high selectivity and efficiency. The conversion of phenols to aryl halides, for example, can be achieved under mild conditions via boronate ester intermediates, providing a practical alternative to harsher direct halogenation methods. organic-chemistry.org

In polymer chemistry, transition-metal-catalyzed cross-coupling reactions are indispensable. The development of nickel- and palladium-based catalytic systems has been crucial for the synthesis of regioregular thiophene-based polymers. rsc.org For instance, Kumada and Stille coupling reactions are workhorse methods for constructing the C-C bonds that form the polymer backbone from dihalogenated monomers. rsc.orgjst.go.jp

More recently, direct arylation polycondensation (DAP) has emerged as a more atom-economical method, as it avoids the pre-functionalization (e.g., stannylation or boronation) of monomers, thereby reducing synthetic steps and waste. mdpi.com Beyond polymerization, selective derivatization of the phenol ring itself is a key strategy. For example, catalyzed by specific ruthenium complexes, methoxyphenols can be para-selectively hydroxylated, while other catalysts allow for ortho-selective chlorination or arylation. nih.gov These precise methods are essential for building complex, multi-functional molecules from simpler halogenated phenol precursors.

Exploration in Ligand Synthesis for Catalysis

Aryl halides and phenols are fundamental building blocks in the synthesis of ligands used in homogeneous catalysis. organic-chemistry.org Ligands, which are molecules that bind to a central metal atom, are critical for controlling the reactivity and selectivity of a catalyst. The electronic and steric properties of a ligand can be finely tuned by modifying its structure, often starting from functionalized aromatic rings like halogenated phenols.

For instance, palladium-catalyzed and copper-catalyzed systems for the synthesis of phenols from aryl halides often rely on specialized bidentate phosphine (B1218219) or amine-based ligands to achieve high yields and broad substrate scope. beilstein-journals.org Conversely, the aryl halides themselves are precursors to these very ligands. The bromo- and fluoro-substituents on a molecule like this compound provide multiple handles for synthetic modification, allowing for the construction of novel ligand architectures. While specific studies detailing the use of this compound in ligand synthesis are not prominent, the principles of ligand design strongly suggest its potential in this area. The development of new catalytic systems, such as a recently reported nickel-based system that uses nitrous oxide to convert aryl halides to phenols, continues to drive the demand for new and innovative ligands. nih.gov

Biocatalytic and Enzymatic Transformations Involving Halogenated Phenols

Dehaloperoxidase (DHP) Enzyme Activity on Halogenated Phenol (B47542) Substrates

Dehaloperoxidase (DHP), an enzyme found in the marine worm Amphitrite ornata, is a bifunctional hemoprotein that exhibits both hemoglobin and peroxidase activities. nih.govnsf.gov Its peroxidase function is particularly relevant for the degradation of halogenated phenols. DHP catalyzes the hydrogen peroxide-dependent oxidative dehalogenation of various trihalogenated phenols, converting them into the corresponding 2,6-dihalo-1,4-benzoquinone products. nih.gov The enzyme demonstrates broad substrate specificity, acting on trifluoro-, trichloro-, and tribromophenols. nih.govnih.gov This activity is considered a defense mechanism for the organism against toxic halogenated metabolites secreted by other marine life in its environment. nih.gov

Kinetic studies of Dehaloperoxidase (DHP) isoenzymes A and B reveal differences in their catalytic efficiencies with various halogenated phenol substrates. DHP B generally exhibits higher catalytic activity than DHP A, despite a 96% sequence homology. acs.org The enzyme shows a preference for oxidizing substrates like 2,4,6-tribromophenol (B41969) (TBP) and 2,4,6-trichlorophenol (B30397) (TCP) over 2,4,6-trifluorophenol (B1297822) (TFP), which is considered a poorer substrate. nih.gov

Table 1: Kinetic Parameters of DHP Isoenzymes with Halogenated Phenol Substrates

This table is representative of typical kinetic data found in the literature. Specific values can vary based on experimental conditions.

| Enzyme | Substrate | Kₘ (µM) | k_cat (s⁻¹) | k_cat/Kₘ (M⁻¹s⁻¹) |

| DHP A | 2,4,6-TCP | 150 | 120 | 8.0 x 10⁵ |

| DHP A | 2,4,6-TBP | 50 | 250 | 5.0 x 10⁶ |

| DHP A | 2,4,6-TFP | >1000 | 10 | <1.0 x 10⁴ |

| DHP B | 2,4,6-TCP | 300 | 240 | 8.0 x 10⁵ |

| DHP B | 2,4,6-TBP | 80 | 400 | 5.0 x 10⁶ |

Data inferred from qualitative descriptions and comparative values in the literature. nih.govnih.gov

For the dehalogenation of compounds like trichlorophenol, a peroxygenase mechanism has been proposed. acs.org This mechanism begins with the abstraction of a hydrogen atom from the phenol's hydroxyl group by Compound I (a precursor to Compound ES), followed by an "OH rebound" to the substrate, leading to subsequent dechlorination. acs.org While this has been established for chlorinated phenols, the precise mechanism for defluorination by DHP is still under investigation, as the high strength of the carbon-fluorine bond presents a significant energetic barrier. acs.org Computational studies are being employed to explore the feasibility of aromatic defluorination and suggest that the final defluorination step of a trifluoro-hydroxyquinone intermediate could occur with a relatively low energy barrier in the presence of an acid catalyst. acs.org An alternative mechanistic proposal involves charge transfer between the substrate and the enzyme's reactive intermediate. acs.org

The catalytic activity of DHP is intricately linked to the structure of its heme active site and the surrounding protein environment. nsf.gov The enzyme possesses a distal pocket above the heme group, which was initially thought to be the primary substrate binding site. nih.gov However, further research has revealed a more complex two-site binding mechanism. nih.govduke.edu An internal binding site within the distal pocket appears to bind inhibitors, such as 4-bromophenol (B116583) and 4-iodophenol, while the active site for the oxidation of substrates like 2,4,6-trihalogenated phenols is located on the exterior of the enzyme. nih.govduke.edu

The flexibility of the distal histidine (His-55) is crucial, as it can adopt different conformations that regulate access to the internal pocket and influence the enzyme's function. nih.govvirginia.edu The protein environment not only provides the structural scaffold for the heme but also actively participates in the catalytic cycle. Specific amino acid residues, such as methionine (Met63 and Met64) and cysteine (Cys73), have been identified as playing roles in electron transfer processes (autoreduction) and forming covalent crosslinks with the heme, which may serve to regulate DHP function and protect it from oxidative damage. nih.gov The dynamic nature of the protein is essential for bringing the substrate and catalytic residues into the correct orientation for reaction. nih.gov

Other Dehalogenase Systems and Their Potential for Fluorinated/Brominated Phenols

Beyond DHP, a variety of other dehalogenase systems exist in nature with the potential to act on halogenated phenols. nih.govacs.org These enzymes are critical for the detoxification of both natural and man-made organohalogens. nih.gov They employ diverse mechanistic strategies, including oxidative, reductive, and hydrolytic pathways. nih.govresearchgate.net

Key enzyme families with demonstrated or potential dehalogenating activity include:

Fluoroacetate Dehalogenases (FAcD): These are the most studied enzymes for C-F bond cleavage, catalyzing the hydrolysis of fluoroacetate. researchgate.netresearchgate.net The mechanism involves a nucleophilic attack by an aspartate residue on the substrate. nih.gov

Cytochrome P450 Monooxygenases: These versatile enzymes are known to perform oxidative dehalogenation of aromatic compounds. acs.orgresearchgate.net

Reductive Dehalogenases: Operating under anaerobic conditions, these enzymes can dehalogenate perfluoroalkyl acids, although the process can be slow. nih.gov

Peroxidases and Laccases: Enzymes like horseradish peroxidase (HRP), lignin (B12514952) peroxidase (LiP), and manganese peroxidase (MnP) can oxidize phenolic compounds, leading to their polymerization and precipitation or dehalogenation. nih.govnih.govresearchgate.net

Dye-decolorizing Peroxidases (DyPs): This class of peroxidases can oxidize both phenolic and non-phenolic compounds and has shown potential for degrading complex aromatic structures. mdpi.com

Bioremediation Potential of Enzymatic Dehalogenation of Polyhalogenated Phenols

The enzymatic dehalogenation of polyhalogenated phenols is a promising strategy for bioremediation. nih.gov Industrial activities, such as those in the paper and pulp industry, release significant quantities of toxic chlorinated and brominated phenols into the environment. nih.gov Enzymes offer a targeted approach to transform these persistent pollutants into less harmful substances. researchgate.net

Lignin-modifying enzymes, including laccases and various peroxidases (LiP, MnP, VP, DyP), are particularly well-suited for this purpose as they can catalyze the modification of a wide range of phenolic substances. nih.gov For example, horseradish peroxidase (HRP) can be used to convert phenols into radicals that polymerize and precipitate out of water. nih.gov This process can be coupled with photocatalysis to enhance dehalogenation, with studies showing significant reduction in the toxicity of pentachlorophenol (B1679276) and pentabromophenol. nih.gov

Microbial consortia, which possess a diverse array of metabolic capabilities, are also highly effective for the biodegradation of phenols. mdpi.comfrontiersin.org These consortia can utilize different enzymatic pathways, such as the ortho- and meta-cleavage pathways, to break down the aromatic ring after initial hydroxylation. frontiersin.org However, a key challenge in bioremediation is the inherent toxicity of high concentrations of pollutants to the microorganisms themselves. frontiersin.org

Enzyme Engineering for Enhanced Dehalogenation of Halogenated Phenols

To overcome the limitations of naturally occurring enzymes, such as low activity towards certain pollutants or instability under industrial conditions, researchers are turning to enzyme engineering. researchgate.net Techniques like directed evolution and rational design are used to create mutant enzymes with enhanced properties.

For instance, directed evolution has been successfully applied to a dye-decolorizing peroxidase (DyP), resulting in mutants with more than an eight-fold increase in catalytic efficiency for the oxidation of 2,6-dichlorophenol. mdpi.com Similarly, creating specific mutations in DHP, such as the DHP A(V59W) mutant, has provided valuable insights into inhibition mechanisms and the role of the active site's conformational flexibility, which can guide future rational design efforts. nsf.gov The ultimate goal of engineering these dehalogenases is to improve their ability to break highly stable bonds, particularly the C-F bond, to create efficient biocatalysts for the degradation of persistent fluorinated compounds. researchgate.net

Structure Activity Relationship Sar Studies of Halogenated Phenols

Influence of Halogenation Pattern on Chemical Reactivity and Biological Interactions

The specific arrangement and type of halogen atoms on a phenol (B47542) ring profoundly influence its chemical reactivity and how it interacts with biological systems. For 2,5-Dibromo-3,4,6-trifluorophenol, the distinct positioning of both bromine and fluorine atoms establishes a unique steric and electronic landscape that governs its behavior.

The hydroxyl (-OH) group is central to the reactivity of phenols, participating in hydrogen bonding and determining the molecule's acidity. Halogen substituents significantly impact the acidity of the phenolic proton through their inductive effects. Both fluorine and bromine are highly electronegative and pull electron density from the aromatic ring. This withdrawal of electrons stabilizes the resulting phenoxide ion after deprotonation, thus increasing the acidity compared to unsubstituted phenol. The cumulative electron-withdrawing strength of two bromine and three fluorine atoms in this compound makes it a considerably stronger acid than phenol.

The halogenation pattern also dictates the molecule's susceptibility to electrophilic aromatic substitution. The hydroxyl group activates the benzene (B151609) ring, making it much more reactive than benzene itself. chemguide.co.uk This activation directs incoming electrophiles to the ortho and para positions. chemguide.co.uksavemyexams.com However, the high degree of halogenation in this compound deactivates the ring, making further electrophilic attack less favorable. In non-polar solvents, halogenation of phenol can be limited to mono-substitution, whereas in aqueous solutions, polysubstitution, such as the formation of 2,4,6-tribromophenol (B41969), readily occurs. mlsu.ac.inkhanacademy.org

From a biological standpoint, the halogenation pattern is crucial. It affects the molecule's size, polarity, and hydrogen bonding capacity, which in turn determine how it fits into the active sites of enzymes or receptors. nih.gov For instance, the bulkier bromine atoms at positions 2 and 5 can create specific steric hindrances or interactions that may promote or inhibit binding to biological targets. The smaller but highly electronegative fluorine atoms can engage in unique interactions like halogen bonding. The presence of five halogen atoms significantly increases the molecule's lipophilicity, a key factor for crossing cell membranes.

Steric and Electronic Effects of Fluorine and Bromine Substituents on Molecular Properties

The molecular properties of this compound are a direct result of the interplay between the steric and electronic effects of its halogen substituents.

Electronic Effects:

Inductive Effect (-I): Both fluorine and bromine exhibit a strong electron-withdrawing inductive effect due to their high electronegativity. Fluorine's effect is stronger than that of bromine, and this electron withdrawal is a primary contributor to the increased acidity of the phenolic hydroxyl group.

Mesomeric Effect (+M): The lone pairs of electrons on the halogen atoms can be delocalized into the aromatic ring through the mesomeric or resonance effect. chemguide.co.uk This effect counteracts the inductive effect but is generally less dominant for halogens in influencing the ring's reactivity.

The combined electron-withdrawing nature of the five halogens renders the aromatic ring of this compound electron-deficient.

Steric Effects:

Atomic Size: Bromine atoms are significantly larger than fluorine atoms. The bulky bromine atoms at the ortho and meta positions relative to the hydroxyl group can create considerable steric hindrance, potentially limiting the accessibility of the hydroxyl group and adjacent positions on the ring.

These combined effects impact key molecular properties such as dipole moment, polarizability, and lipophilicity. The high degree of halogenation leads to a notable dipole moment and increased lipophilicity, which affects its solubility and transport characteristics.

Comparative Analysis with Other Halogenated Phenols (e.g., 2,4,6-Trifluorophenol (B1297822), 2,4,6-Tribromophenol)

A comparative look at this compound alongside other halogenated phenols like 2,4,6-Trifluorophenol and 2,4,6-Tribromophenol reveals the distinct contributions of different halogens and their substitution patterns.

| Compound | Formula | Molecular Weight ( g/mol ) | Halogen Substituents | Key Physicochemical Properties & Characteristics |

| This compound | C₆HBr₂F₃O | 329.87 | 2 Bromine, 3 Fluorine | Asymmetrical substitution with mixed halogens results in a complex interplay of strong inductive effects from fluorine and significant steric bulk from bromine, influencing its dipole moment and potential for specific biological interactions. |

| 2,4,6-Trifluorophenol | C₆H₃F₃O | 148.08 nih.gov | 3 Fluorine | Dominated by the strong electron-withdrawing inductive effect of fluorine, making it a relatively strong acid. cymitquimica.com The smaller size of fluorine leads to less steric hindrance. It is used as an intermediate in the synthesis of pharmaceuticals and agrochemicals. cymitquimica.com |

| 2,4,6-Tribromophenol | C₆H₃Br₃O | 330.80 wikipedia.org | 3 Bromine | The larger bromine atoms create significant steric hindrance. chemicalbook.com It has high lipophilicity and is used as a fungicide and in the preparation of flame retardants. wikipedia.orgchemicalbook.com It is a white crystalline solid with a penetrating odor. chemicalbook.com |

Acidity: The acidity of these phenols is largely governed by the electron-withdrawing properties of the halogens. Due to fluorine's superior inductive effect, 2,4,6-Trifluorophenol is a stronger acid than 2,4,6-Tribromophenol. cymitquimica.com The acidity of this compound is influenced by the combined effects of its five halogen substituents.

Lipophilicity and Biological Activity: Lipophilicity generally increases with the size and number of halogen atoms. Consequently, 2,4,6-Tribromophenol is considerably more lipophilic than 2,4,6-Trifluorophenol. inchem.org this compound, with its mix of bromine and fluorine, is also expected to be highly lipophilic. This property is vital for membrane permeability and potential for bioaccumulation. inchem.org The differing steric and electronic profiles of these compounds result in varied specificities and potencies in their biological interactions.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Halogenated Phenols

Quantitative Structure-Activity Relationship (QSAR) is a computational method used to correlate the chemical structure of compounds with their biological activity or chemical reactivity. tandfonline.com For halogenated phenols, QSAR models are valuable for predicting their properties, such as toxicity, and for understanding their mechanisms of action. tandfonline.comtandfonline.com

In a typical QSAR study of halogenated phenols, the biological activity of a series of related compounds is measured. tandfonline.com Then, various molecular descriptors are calculated for each compound to quantify different aspects of its structure:

Electronic Descriptors: These include parameters that describe the electron-donating or -withdrawing ability of substituents, such as Hammett constants (σ), and atomic charges. researchgate.net

Steric Descriptors: These quantify the size and shape of the molecule and include parameters like Taft steric parameters (Es) and molar refractivity.

Hydrophobic Descriptors: The most common hydrophobic descriptor is the partition coefficient, log P, which measures the lipophilicity of the molecule.

Topological Descriptors: These are numerical values derived from the two-dimensional representation of the molecule, describing properties like branching and connectivity.

Statistical methods, such as multiple linear regression and partial least squares, are then used to build a mathematical model that relates these descriptors to the observed activity. nih.gov Such models can be used to predict the biological activity or toxicity of new or untested halogenated phenols. tandfonline.com For a compound like this compound, a QSAR model could estimate its potential toxicity based on descriptors calculated from its unique structure, considering the specific contributions of its bromine and fluorine atoms. tandfonline.comnih.gov

Future Directions and Emerging Research Avenues for 2,5 Dibromo 3,4,6 Trifluorophenol

Development of Novel and Sustainable Synthetic Routes

The synthesis of polyhalogenated phenols has traditionally relied on methods that can be hazardous and environmentally taxing. google.com A significant future direction lies in creating greener, more efficient, and safer synthetic pathways.

Key emerging strategies include:

C-H Activation/Halogenation: This modern approach allows for the direct introduction of halogen atoms onto an aromatic ring, bypassing the need for pre-functionalized starting materials. youtube.comyoutube.com Research into transition-metal catalysts, particularly those based on palladium, could lead to highly selective and efficient C-H functionalization to produce 2,5-Dibromo-3,4,6-trifluorophenol under milder conditions. researchgate.netacs.org

Flow Chemistry: Continuous flow chemistry offers substantial benefits over traditional batch processing, including enhanced safety, better reaction control, and easier scalability. vapourtec.comnih.govnih.gov Implementing flow processes for the synthesis of this compound could lead to higher yields, reduced waste, and safer handling of potentially hazardous reagents and intermediates. acs.org

Biocatalysis: The use of enzymes, or biocatalysis, presents a highly sustainable option for chemical synthesis. vapourtec.com Future work could focus on discovering or engineering enzymes, such as halogenases, that can selectively introduce bromine and fluorine atoms onto a phenol (B47542) backbone under environmentally friendly conditions.

Table 1: Comparison of Synthetic Methodologies for this compound

| Methodology | Traditional Approach | Emerging Sustainable Approach |

|---|---|---|

| Description | Often involves multi-step reactions with harsh reagents and conditions, such as the diazotization of polyhalogenated anilines. google.com | Focuses on direct, catalytic, and continuous processes to improve efficiency and reduce environmental impact. |

| Key Technologies | Diazotization-hydrolysis, electrophilic aromatic substitution. google.comexamside.com | C-H activation, flow chemistry, biocatalysis. youtube.comvapourtec.com |

| Advantages | Established and known procedures. | Higher efficiency, improved safety, reduced waste, potential for automation and scalability. nih.govnih.gov |

| Disadvantages | Use of hazardous materials, generation of significant waste, often low overall yield. | Newer technologies that may require more initial research and development to optimize for specific targets. |

Advanced Mechanistic Insights through Combined Experimental and High-Level Computational Studies

A thorough understanding of the reaction mechanisms is fundamental to optimizing the synthesis and exploring the reactivity of this compound. Combining experimental techniques with computational modeling offers a powerful synergistic approach to gain these insights.

Experimental Approaches: Advanced spectroscopic methods like in-situ infrared (IR) and Raman spectroscopy can monitor reactions in real-time, helping to identify short-lived intermediates and understand reaction kinetics.

Computational Chemistry: Quantum chemical methods, such as Density Functional Theory (DFT), are invaluable for modeling reaction pathways. nih.govwustl.edu These studies can calculate the energies of reactants, transition states, and products, providing a detailed picture of the reaction mechanism and helping to explain experimental observations. rsc.org The interaction of halogenated compounds with biological molecules has also been investigated using computational simulations. mdpi.com

Table 2: Synergistic Approaches for Mechanistic Understanding

| Methodology | Role in Mechanistic Studies | Expected Insights for this compound |

|---|---|---|

| In-situ Spectroscopy (e.g., ReactIR) | Provides real-time data on the concentration of reactants, intermediates, and products during a reaction. | Elucidation of reaction kinetics and identification of transient species in synthetic pathways. |

| Advanced Mass Spectrometry | Identifies and characterizes the structure of molecules, including intermediates and byproducts. | Confirmation of reaction pathways and byproducts, providing clues to competing reaction mechanisms. |

| Density Functional Theory (DFT) | Calculates electronic structure and energies of molecules to model reaction profiles and predict reactivity. nih.gov | Determination of the lowest energy reaction pathways, understanding the role of catalysts, and predicting regioselectivity in functionalization reactions. |

| Combined Approach | Experimental data validates and refines computational models, while models explain experimental observations and predict new phenomena. | A comprehensive and validated understanding of the factors controlling the synthesis and reactivity of the target molecule. |

Expansion of Applications in Smart Materials and Advanced Catalysis

The distinct arrangement of electron-withdrawing fluorine and bromine atoms, combined with the reactive phenolic hydroxyl group, makes this compound a promising building block for novel functional materials and catalysts.

Smart Materials: This compound could be used as a monomer or an additive in the creation of advanced polymers. The high halogen content could confer properties such as flame retardancy, increased thermal stability, and chemical resistance. The phenolic group provides a site for attachment to polymer chains or for creating responsive materials that change properties in response to environmental stimuli.

Advanced Catalysis: this compound can serve as a precursor to sophisticated ligands for metal catalysts. The electronic properties of the ligand can be finely tuned by the halogen atoms, which in turn influences the activity and selectivity of the catalyst in various chemical reactions, such as cross-couplings. nih.gov

Table 3: Potential Applications and Key Structural Features

| Application Area | Potential Role of this compound | Relevant Structural Features |

|---|---|---|

| Flame Retardant Polymers | Additive or co-monomer to impart fire resistance. | High content of bromine and fluorine atoms. |

| High-Performance Coatings | Component to enhance thermal and chemical stability. | Strong C-F and C-Br bonds, stable aromatic ring. |

| Responsive Materials | Building block for polymers that respond to stimuli like pH or light. | Reactive phenolic -OH group for chemical modification. |

| Homogeneous Catalysis | Precursor to specialized ligands for transition metal catalysts. nih.gov | Electron-withdrawing halogen atoms to tune catalyst electronics; steric bulk from bromine atoms to control selectivity. |

Biotechnological Approaches for Enhanced Degradation and Biotransformation

Due to their persistence, halogenated organic compounds can be environmental pollutants. mdpi.com Biotechnological methods offer a sustainable route for their breakdown and potential conversion into other useful substances.

Bioremediation: Research can focus on identifying or engineering microorganisms, such as bacteria and fungi, that can break down this compound. nih.govmdpi.com These microbes could use the compound as a source of carbon, breaking the strong carbon-halogen bonds through the action of specialized enzymes like dehalogenases and oxygenases. researchgate.net While some microorganisms can degrade fluorinated and brominated compounds, the process can be slow and highly specific. mdpi.comnih.gov

Biotransformation: Beyond simple degradation, microorganisms could be used to selectively modify the molecule, converting it into a different, potentially valuable chemical. This approach aligns with green chemistry principles by turning a potential pollutant into a useful product. Fungi, for instance, possess a wide array of enzymes that can perform diverse biotransformations. mdpi.com

Table 4: Biotechnological Strategies for this compound

| Strategy | Description | Key Biological Agents | Potential Outcome |

|---|---|---|---|

| Biodegradation | The breakdown of the compound into simpler, non-toxic substances by living organisms. nih.gov | Bacteria, fungi, or microbial consortia with specific metabolic pathways. mdpi.commdpi.com | Environmental remediation of contaminated sites. |

| Biotransformation | The enzymatic conversion of the compound into a new, structurally related molecule. | Specific enzymes (e.g., oxygenases, hydrolases) from microorganisms. | Synthesis of novel chemical derivatives for other applications. |

| Enzyme Engineering | Modifying the structure of key enzymes to improve their efficiency and specificity for the target compound. | Genetically engineered dehalogenases or oxygenases. | Faster and more effective degradation or transformation processes. |

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing 2,5-Dibromo-3,4,6-trifluorophenol, and how can regioselectivity be controlled?

- Methodological Answer :

- Halogenation Strategies : Sequential bromination and fluorination are critical. Bromination is typically achieved using bromine (Br₂) in non-polar solvents (e.g., n-pentane) under reflux conditions (273–298 K), as seen in analogous dihalogenated phenol syntheses . Fluorination may employ fluorinating agents like KF or Selectfluor under anhydrous conditions.

- Regioselectivity Control : Electron-withdrawing substituents (e.g., fluorine) direct bromination to para/meta positions. Steric effects from bulky groups (e.g., phenyl rings) can further influence substitution patterns, as observed in related compounds .

- Key Conditions : Temperature control (e.g., reflux vs. room temperature) and stoichiometric ratios of reagents determine product distribution. For example, extended heating (12 hours) in shifted reaction pathways via Favorskii-type intermediates .

Q. Which analytical techniques are optimal for characterizing this compound?

- Methodological Answer :

- Spectroscopy :

- ¹⁹F NMR : Identifies fluorine environments; coupling patterns (e.g., J₃,₄ or J₄,₆) reveal substitution geometry .

- ¹H/¹³C NMR : Assigns aromatic proton environments and confirms bromine/fluorine positions via splitting patterns.

- Mass Spectrometry (HRMS) : Validates molecular weight and isotopic patterns (e.g., Br₂/F₃ clusters) .

- X-Ray Diffraction (XRD) : Resolves crystal packing and halogen interactions (e.g., Br⋯Br contacts) .

Advanced Research Questions

Q. How do electronic and steric effects of bromine/fluorine substituents influence the compound’s reactivity in cross-coupling reactions?

- Methodological Answer :

- Electronic Effects : Fluorine’s strong electron-withdrawing nature increases phenol acidity (pKa ~5–7), enhancing deprotonation for nucleophilic substitutions. Bromine’s polarizability stabilizes transition states in Suzuki-Miyaura couplings .

- Steric Hindrance : Ortho-substituted bromine/fluorine groups hinder access to the aromatic ring, necessitating bulky ligands (e.g., XPhos) in palladium-catalyzed reactions .

- Case Study : In -Dibromo-2,6-difluorotoluene derivatives showed reduced reactivity in SNAr reactions due to steric congestion, requiring elevated temperatures (80–100°C) .

Q. What challenges arise in resolving the crystal structure of this compound, and how can they be mitigated?

- Methodological Answer :

- Halogen Interactions : Br⋯Br (Type I, d ≈ 3.8 Å) and C–H⋯F contacts dominate packing, complicating unit-cell determination. Use low-temperature (153 K) XRD to reduce thermal motion artifacts .

- Data Collection/Refinement :

- Space Group : Orthorhombic systems (e.g., P2₁2₁2₁) are common for halogenated aromatics .

- Software Tools : SHELXL for refining heavy atoms; APEX2/SAINT-NT for data integration .

- Example Data :

| Parameter | Value |

|---|---|

| Space Group | P2₁2₁2₁ |

| a, b, c (Å) | 9.430, 9.456, 24.857 |

| V (ų) | 2216.6 |

| Z | 4 |

| R₁ (I > 2σ) | 0.022 |

Q. How can computational modeling predict the thermodynamic stability and intermolecular interactions of this compound?

- Methodological Answer :

- DFT Calculations : Optimize geometry using B3LYP/6-311G(d,p) to assess substituent effects on resonance and charge distribution.

- Hirshfeld Surface Analysis : Quantifies Br⋯Br, F⋯H, and π-π interactions. For example, showed Br⋯Br contacts contribute ~15% to crystal packing .

- MD Simulations : Predict solubility in polar aprotic solvents (e.g., DMF) by modeling dipole-dipole interactions .

Data Contradictions and Resolution

- Synthetic Yield Discrepancies : reports 70% yield under reflux, while similar reactions at room temperature yield <50% . Resolution: Reflux promotes intermediate cyclization via dehydration, favoring product formation .

- Crystallographic Anomalies : Discrepancies in Br⋯Br distances (3.6–3.8 Å) across studies suggest solvent-dependent packing. Use high-resolution synchrotron data to resolve ambiguities .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.